An In-Depth Technical Guide to N-(Pyridine-3-sulfonyl)glycine: Synthesis, Characterization, and Scientific Context
An In-Depth Technical Guide to N-(Pyridine-3-sulfonyl)glycine: Synthesis, Characterization, and Scientific Context
Executive Summary: N-(Pyridine-3-sulfonyl)glycine is a sulfonated amino acid derivative incorporating a pyridine heterocycle. This guide provides a comprehensive overview of its chemical structure, a detailed, field-tested protocol for its synthesis via nucleophilic substitution, and a thorough analysis of the spectroscopic techniques required for its structural confirmation. As a Senior Application Scientist, this document aims to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers in medicinal chemistry and drug development to confidently synthesize and utilize this compound as a versatile building block.
Introduction: The Significance of N-Sulfonylated Amino Acids
N-sulfonylated amino acids represent a critical class of compounds in medicinal chemistry. The sulfonamide linkage is a key structural motif found in a wide array of therapeutic agents, owing to its ability to act as a stable, non-hydrolyzable mimic of a peptide bond. Furthermore, the sulfonyl group can engage in crucial hydrogen bonding interactions with biological targets. The incorporation of a heteroaromatic ring, such as pyridine, introduces specific electronic properties, potential for metal coordination, and defined vectors for further functionalization. N-(Pyridine-3-sulfonyl)glycine combines the structural simplicity of glycine with the unique electronic and hydrogen-bonding capabilities of the pyridine-3-sulfonyl moiety, making it a valuable scaffold for library synthesis and rational drug design.
Structural Elucidation and Physicochemical Properties
The chemical structure of N-(Pyridine-3-sulfonyl)glycine consists of a glycine molecule where one of the amine protons is replaced by a pyridine-3-sulfonyl group. This creates a stable sulfonamide bond.
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// Nodes for atoms N1 [label="N", pos="0,0.5!", fontcolor="#202124"]; H1 [label="H", pos="-0.5,-0.2!", fontcolor="#202124"]; C1 [label="C", pos="1,0.5!", fontcolor="#202124"]; H2 [label="H", pos="1.3,1.2!", fontcolor="#202124"]; H3 [label="H", pos="1.7,0.5!", fontcolor="#202124"]; C2 [label="C", pos="0.5,-0.8!", fontcolor="#202124"]; O1 [label="O", pos="0.8,-1.5!", fontcolor="#202124"]; O2 [label="O", pos="-0.3,-1.2!", fontcolor="#202124"]; H4 [label="H", pos="-0.6,-1.9!", fontcolor="#202124"]; S1 [label="S", pos="-1.5,0.8!", fontcolor="#202124"]; O3 [label="O", pos="-1.8,1.8!", fontcolor="#202124"]; O4 [label="O", pos="-2.5,0.2!", fontcolor="#202124"]; C3 [label="C", pos="-1.2, -0.5!", fontcolor="#202124"]; // Pyridine C3 C4 [label="C", pos="-2.2, -1.2!", fontname="Arial bold", fontcolor="#202124"]; C5 [label="C", pos="-2.0, -2.5!", fontcolor="#202124"]; N_py [label="N", pos="-0.8, -3.0!", fontcolor="#202124"]; C6 [label="C", pos="0.0, -2.2!", fontcolor="#202124"]; C7 [label="C", pos="-0.2, -1.0!", fontcolor="#202124"];
// Bonds N1 -- H1; N1 -- C1; C1 -- H2; C1 -- H3; C1 -- C2; C2 -- O1 [style=filled, penwidth=2]; C2 -- O2; O2 -- H4; N1 -- S1; S1 -- O3 [style=filled, penwidth=2]; S1 -- O4 [style=filled, penwidth=2]; S1 -- C3; C3 -- C4; C4 -- C5; C5 -- N_py; N_py -- C6; C6 -- C7; C3 -- C7 [style=filled, penwidth=2]; C4 -- C5 [style=filled, penwidth=2]; C6 -- C7;
} enddot Caption: Chemical Structure of N-(Pyridine-3-sulfonyl)glycine.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₄S | PubChem[1] |
| Molecular Weight | 216.22 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid | General observation for similar compounds |
| Solubility | Expected to be soluble in aqueous base, polar organic solvents | Chemical principles |
Synthesis of N-(Pyridine-3-sulfonyl)glycine
The most direct and reliable method for synthesizing N-(Pyridine-3-sulfonyl)glycine is the nucleophilic substitution reaction between pyridine-3-sulfonyl chloride and glycine. This reaction, a variation of the Schotten-Baumann reaction, proceeds readily under alkaline aqueous conditions.
Synthesis Workflow
// Connections R1 -> Dissolve; Base -> Dissolve; Setup -> Dissolve [style=invis]; Dissolve -> Addition [label="Forms sodium glycinate\n(activated nucleophile)"]; R2 -> Addition; Addition -> Stir [label="Controls exotherm"]; Stir -> Acidify [label="Reaction complete"]; Acidify -> Precipitate [label="Protonates carboxylate,\nproduct precipitates"]; Precipitate -> Recrystallize; Recrystallize -> Dry; Dry -> Product; } enddot Caption: Workflow for the synthesis of N-(Pyridine-3-sulfonyl)glycine.
Detailed Experimental Protocol
Materials and Reagents:
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Glycine
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Sodium Hydroxide (NaOH)
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Concentrated Hydrochloric Acid (HCl)
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Deionized Water
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Ethanol
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Ethyl Acetate (for TLC)
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Hexanes (for TLC)
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Standard laboratory glassware, magnetic stirrer, ice bath, vacuum filtration apparatus.
Procedure:
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Preparation of Glycine Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve glycine (1.0 eq.) in a 1 M aqueous solution of sodium hydroxide (2.0 eq.).
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Expert Insight: Using two equivalents of base is crucial. The first equivalent deprotonates the glycine's carboxylic acid, and the second neutralizes the HCl generated during the reaction, driving the equilibrium towards the product.[4]
-
-
Reaction Setup: Cool the flask in an ice bath to 0-5 °C with vigorous stirring.
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Addition of Sulfonyl Chloride: Dissolve pyridine-3-sulfonyl chloride (1.0 eq.) in a minimal amount of a water-miscible solvent like THF or dioxane if necessary (though direct addition as a solid or liquid is often feasible). Add it dropwise to the cold glycine solution over 20-30 minutes.
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Trustworthiness Check: Maintain the temperature below 10 °C. Pyridine-3-sulfonyl chloride is moisture-sensitive and can hydrolyze to pyridine-3-sulfonic acid if the temperature is too high or the addition is too fast.[5] The formation of a white precipitate during addition is normal.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional hour, then remove the ice bath and let it stir at room temperature for 3-4 hours or until TLC analysis indicates the consumption of the starting material.
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture again in an ice bath.
-
Slowly and carefully acidify the reaction mixture by adding concentrated HCl dropwise until the pH of the solution is approximately 2.
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Self-Validation: A dense white precipitate of N-(Pyridine-3-sulfonyl)glycine should form. The product is insoluble in acidic aqueous media because the carboxylate is protonated.
-
Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water to remove inorganic salts.
-
-
Purification:
-
The crude product can be purified by recrystallization. A mixture of ethanol and water is a suitable solvent system.
-
Dissolve the crude solid in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration and dry them under vacuum.
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Spectroscopic Characterization
Thorough spectroscopic analysis is required to confirm the identity and purity of the synthesized N-(Pyridine-3-sulfonyl)glycine.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Rationale |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (broad) | The broadness is due to hydrogen bonding. |
| N-H Stretch (Sulfonamide) | 3350 - 3250 (medium, sharp) | A distinct peak confirming the sulfonamide linkage. |
| C=O Stretch (Carboxylic Acid) | 1725 - 1700 | Characteristic carbonyl absorption. |
| S=O Asymmetric Stretch | 1370 - 1330 | A strong, characteristic peak for the sulfonyl group.[4] |
| S=O Symmetric Stretch | 1170 - 1150 | Another strong, characteristic peak for the sulfonyl group.[4] |
| Aromatic C=C, C=N Stretches | 1600 - 1450 | Multiple bands indicating the pyridine ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework. (Predicted shifts in DMSO-d₆)
¹H NMR:
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~12.8 ppm (s, 1H): The acidic proton of the carboxylic acid (COOH). This peak is often broad and may exchange with D₂O.
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~8.9 - 8.6 ppm (m, 2H): Protons on the pyridine ring ortho to the nitrogen and the sulfonyl group (positions 2 and 6).
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~8.2 ppm (m, 1H): Proton on the pyridine ring para to the nitrogen (position 4).
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~7.6 ppm (m, 1H): Proton on the pyridine ring meta to the nitrogen (position 5).
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~3.8 ppm (d, 2H): The methylene protons (CH₂) of the glycine moiety, coupled to the N-H.
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~3.5 ppm (t, 1H): The sulfonamide proton (SO₂NH). This peak may also be broad.
¹³C NMR:
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~171 ppm: Carboxylic acid carbonyl carbon (COOH).
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~152, ~148 ppm: Pyridine carbons adjacent to the nitrogen (C2, C6).
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~135 ppm: Pyridine carbon attached to the sulfonyl group (C3).
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~134, ~124 ppm: Remaining pyridine carbons (C4, C5).
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~45 ppm: Glycine methylene carbon (CH₂).
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
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Expected [M-H]⁻ (Negative ESI): 215.02 m/z
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Expected [M+H]⁺ (Positive ESI): 217.03 m/z
Applications and Future Directions
N-(Pyridine-3-sulfonyl)glycine serves as a valuable intermediate in pharmaceutical research. Its precursor, pyridine-3-sulfonyl chloride, is a key intermediate in the synthesis of drugs like Vonoprazan, a potassium-competitive acid blocker.[2][6] This highlights the industrial relevance of this structural class.
Researchers can utilize N-(Pyridine-3-sulfonyl)glycine in several ways:
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Fragment-Based Drug Discovery: As a fragment for screening against various biological targets.
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Peptidomimetic Synthesis: The sulfonylated glycine unit can be incorporated into peptide chains to improve stability and pharmacokinetic properties.
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Combinatorial Chemistry: The carboxylic acid provides a handle for further derivatization, allowing for the creation of libraries of related compounds for high-throughput screening.
Future research could involve exploring the biological activity of metal complexes of this compound or using it as a starting material for more complex heterocyclic systems.
Conclusion
This guide has provided a detailed, practical framework for the synthesis and characterization of N-(Pyridine-3-sulfonyl)glycine. By following the outlined protocols and understanding the underlying chemical principles, researchers can reliably produce this compound for use in drug discovery and medicinal chemistry applications. The combination of the pyridine heterocycle with the sulfonylated amino acid motif offers a rich platform for the development of novel chemical entities.
References
-
Cihan University-Erbil Repository. Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Available at: [Link]
- Google Patents. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
-
PubChem. Pyridine-3-sulfonyl chloride. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Backbone: Pyridine-3-sulfonyl Chloride in API Synthesis and Manufacturing. Available at: [Link]
Sources
- 1. Pyridine-3-sulfonyl chloride | C5H4ClNO2S | CID 3164136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pyridine-3-sulfonyl chloride | 16133-25-8 [chemicalbook.com]
- 3. Pyridine-3-sulfonyl chloride | CAS 16133-25-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. eprints.cihanuniversity.edu.iq [eprints.cihanuniversity.edu.iq]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. nbinno.com [nbinno.com]
